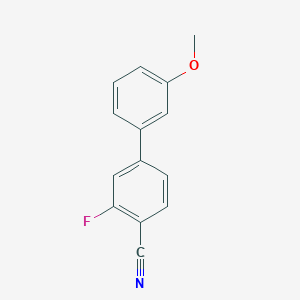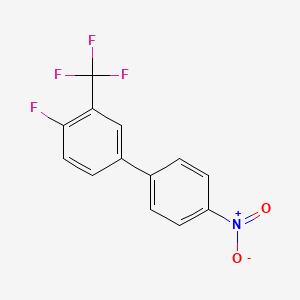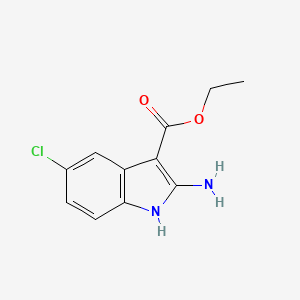
2-Amino-5-cloro-1H-indol-3-carboxilato de etilo
Descripción general
Descripción
Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate is a synthetic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This compound is characterized by its unique structure, which includes an amino group, a chloro substituent, and an ethyl ester group attached to the indole ring
Aplicaciones Científicas De Investigación
Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.
Mecanismo De Acción
Target of Action
Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to various biological activities .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to exhibit a broad spectrum of biological activities .
Análisis Bioquímico
Biochemical Properties
Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells. Additionally, Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate may interact with proteins involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties .
Cellular Effects
Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis through the modulation of cell signaling pathways . The compound can affect gene expression by altering the activity of transcription factors and other regulatory proteins. In addition to its anticancer effects, Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate may influence cellular metabolism by interacting with enzymes involved in metabolic pathways . This interaction can lead to changes in metabolite levels and metabolic flux, impacting overall cellular function.
Molecular Mechanism
The molecular mechanism of action of Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For example, Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate may inhibit enzymes involved in DNA replication and repair, thereby preventing cancer cell proliferation . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, apoptosis, and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate remains stable under certain conditions, allowing for sustained biological activity . Prolonged exposure to the compound may lead to its degradation, resulting in reduced efficacy and potential changes in cellular responses. Long-term studies in vitro and in vivo have demonstrated that Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate can have lasting effects on cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate in animal models can vary depending on the dosage administered. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . Higher doses of Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate may lead to toxic or adverse effects, including organ damage and disruption of normal cellular function . Threshold effects have been observed in studies, where a certain dosage is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels and overall metabolic balance . For example, Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate may inhibit enzymes involved in glycolysis, resulting in reduced glucose metabolism and energy production in cancer cells . Additionally, the compound’s interaction with metabolic pathways can influence the synthesis and degradation of other biomolecules, impacting cellular function and homeostasis .
Transport and Distribution
The transport and distribution of Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate within cells and tissues are critical factors that determine its biological activity . The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate may interact with binding proteins that facilitate its distribution to different cellular compartments . The localization and accumulation of the compound within specific tissues can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to certain cellular compartments or organelles through targeting signals or post-translational modifications . For instance, Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Alternatively, the compound may accumulate in the mitochondria, influencing cellular metabolism and energy production . The subcellular localization of Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate is an important determinant of its biological effects and therapeutic potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-5-chloro-1H-indole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-nitroaniline with ethyl acetoacetate in the presence of a base, followed by reduction and chlorination, can yield the desired compound. The reaction conditions often include refluxing in ethanol or other suitable solvents, with catalysts such as sodium ethoxide or palladium on carbon.
Industrial Production Methods
Industrial production of ethyl 2-amino-5-chloro-1H-indole-3-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and minimizing waste.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon or tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted indoles.
Ester Hydrolysis: Formation of the corresponding carboxylic acid.
Comparación Con Compuestos Similares
Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate can be compared with other indole derivatives, such as:
Ethyl 2-amino-1H-indole-3-carboxylate: Lacks the chloro substituent, which may affect its reactivity and biological activity.
Ethyl 5-chloro-1H-indole-3-carboxylate:
2-Amino-5-chloro-1H-indole-3-carboxylic acid: The carboxylic acid form, which may have different solubility and reactivity compared to the ester.
The uniqueness of ethyl 2-amino-5-chloro-1H-indole-3-carboxylate lies in its specific combination of functional groups, which can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
ethyl 2-amino-5-chloro-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-2-16-11(15)9-7-5-6(12)3-4-8(7)14-10(9)13/h3-5,14H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGFIGLCLLQDIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1C=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857256 | |
| Record name | Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
365547-91-7 | |
| Record name | Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


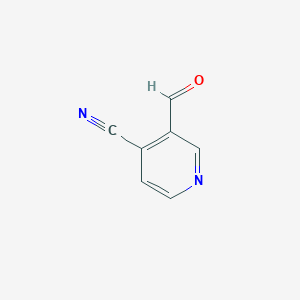


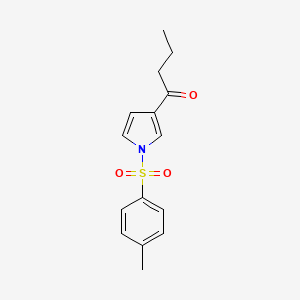
![3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1445524.png)
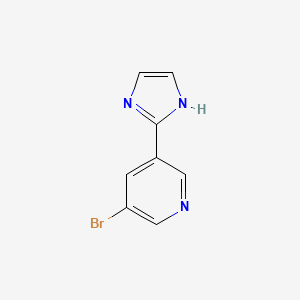
![7-Isopropyl-2-pyrrolidin-2-yl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol hydrochloride](/img/structure/B1445527.png)
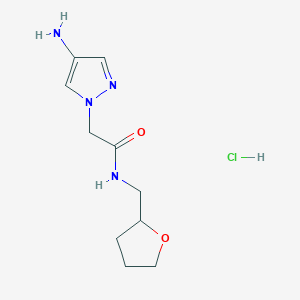


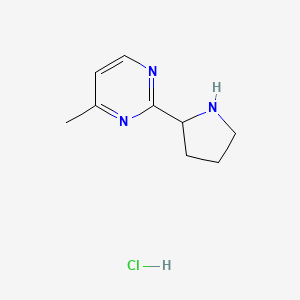
![N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-2-methoxy-acetamide dihydrochloride](/img/structure/B1445534.png)
